Lobelanidine
Overview
Description
Lobelanidine is a piperidine alkaloid found in various species of the Lobelia plant, particularly Lobelia inflata . It is structurally related to lobeline, another well-known alkaloid from the same genus . This compound is known for its emetic properties and has been studied for its potential pharmacological applications .
Biochemical Analysis
Biochemical Properties
Lobelanidine is an antagonist for the nicotinic acetylcholine receptor (nAChR), inhibiting α7 nAChR and α3β2/α3β4 nAChR responses . This interaction with nAChR receptors suggests that this compound may play a significant role in biochemical reactions involving these receptors.
Cellular Effects
For instance, lobeline, a bioactive piperidine alkaloid from Lobelia, has been studied for its effects on the central nervous system, drug abuse, and multidrug resistance .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on nAChR receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: Lobelanidine can be synthesized through several routes. One common method involves the reaction of 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride in acetone and citrate buffer . This reaction yields lobelanine, which can be further converted to this compound through specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the above-ground parts of Lobelia chinensis and Lobelia tupa . The extraction process includes solvent extraction followed by purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lobelanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
Lobelanidine exerts its effects primarily through interaction with nicotinic acetylcholine receptors . It acts as an antagonist at these receptors, inhibiting nicotine-evoked dopamine release and binding . This mechanism is similar to that of lobeline, another piperidine alkaloid . The inhibition of dopamine release is believed to contribute to its potential anti-addictive properties .
Comparison with Similar Compounds
- Lobeline
- Lobelanine
- Norlobelanine
- Norlobeline
Lobelanidine’s unique structure and pharmacological properties make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGJQNXIWMMDTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-72-7 | |
Record name | Lobelanidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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